1-(Difluoromethyl)-4-methylnaphthalene

Description

Molecular Identity and Structural Overview

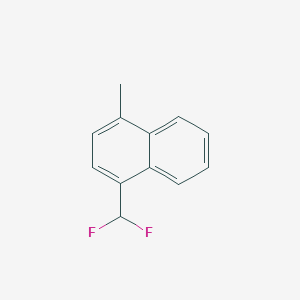

1-(Difluoromethyl)-4-methylnaphthalene (CAS 1221272-85-0) is a fluorinated aromatic hydrocarbon with the molecular formula $$ \text{C}{12}\text{H}{10}\text{F}2 $$ and a molecular weight of 192.20 g/mol. Its structure consists of a naphthalene backbone—a fused bicyclic system of two benzene rings—substituted with a difluoromethyl (-CF$$2$$H) group at position 1 and a methyl (-CH$$_3$$) group at position 4 (Figure 1).

Key Structural Features :

- Naphthalene Core : The planar aromatic system enables π-π interactions and influences electronic properties.

- Substituent Effects : The difluoromethyl group introduces polarity and steric bulk, while the methyl group enhances lipophilicity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{12}\text{H}{10}\text{F}_2 $$ | |

| Molecular Weight | 192.20 g/mol | |

| SMILES | CC1=C2C=CC=CC2=C(C(F)F)C=C1 | |

| IUPAC Name | 1-(Difluoromethyl)-4-methylnaphthalene |

The compound’s geometry has been studied via computational models, which predict minimal steric clash between substituents due to their orthogonal orientation relative to the naphthalene plane.

Historical Context of Difluoromethylated Naphthalenes

The synthesis of difluoromethylated naphthalenes emerged in the early 21st century, driven by advances in fluorination methodologies. Early routes relied on halogenation followed by difluoromethylation using reagents like ClCF$$_2$$H, but these faced challenges in regioselectivity and yield. A pivotal development occurred in 2019 with the introduction of palladium-catalyzed reactions, enabling efficient coupling of 1,1-difluoroallenes with aryl halides. This method, optimized in dimethylformamide (DMF) at 120°C, achieved yields up to 76% for 1-(difluoromethyl)-4-methylnaphthalene and related derivatives.

The demand for fluorinated aromatics in pharmaceuticals and materials science further accelerated research. For example, the compound’s structural analogs have been investigated as intermediates in anticancer agents and liquid crystals.

Significance in Fluorinated Organic Chemistry

The difluoromethyl group (-CF$$_2$$H) confers unique physicochemical properties:

- Electronegativity : Fluorine’s high electronegativity polarizes adjacent bonds, enhancing stability toward oxidative and metabolic degradation.

- Lipophilicity : The -CF$$_2$$H group increases logP values, improving membrane permeability in drug candidates.

- Steric Effects : The tetrahedral geometry of -CF$$_2$$H influences conformational dynamics, as seen in its suppression of rotational freedom in naphthalene derivatives.

Applications in synthetic chemistry include:

Position in Organofluorine Chemistry Taxonomy

1-(Difluoromethyl)-4-methylnaphthalene belongs to two key categories within organofluorine chemistry:

- Fluoroarenes : Characterized by fluorine or fluorinated alkyl groups attached to aromatic rings. This subclass includes mono- and polyfluorinated naphthalenes, which are prized for their electronic tunability.

- Difluoromethyl Compounds : A subset of organofluorides defined by the -CF$$2$$H moiety. These compounds are distinct from trifluoromethyl (-CF$$3$$) analogs, offering intermediate hydrophobicity and reduced steric hindrance.

Taxonomic Relationships :

- Parent Class : Organofluorides (halogenated hydrocarbons with fluorine substituents).

- Sister Subclasses : Trifluoromethylarenes, fluoroalkenes, and acyl fluorides.

The compound’s dual classification underscores its versatility in both medicinal chemistry and materials engineering.

Properties

IUPAC Name |

1-(difluoromethyl)-4-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAZKKZLEVLELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 4-Methylnaphthalene

Halogenation:

The 4-methyl group can be selectively brominated or iodinated to form 4-(bromomethyl)naphthalene or 4-(iodomethyl)naphthalene, which serve as precursors for further transformation.Difluoromethylation via Radical or Cross-Coupling:

The halomethyl intermediate can undergo metal-catalyzed cross-coupling with difluoromethyl sources such as difluoromethyl zinc reagents or difluoromethyl silanes under palladium or copper catalysis to yield 1-(difluoromethyl)-4-methylnaphthalene.

From Naphthalene-1-carbaldehyde Derivatives

Difluoromethylation of Aldehydes:

Naphthalene-1-carbaldehyde derivatives can be converted to difluoromethylated compounds through nucleophilic addition of difluoromethyl anions or via difluoromethylation reagents such as diethylaminosulfur trifluoride (DAST) after formylation and methylation steps.Oxidation and Reduction Steps:

Reduction of naphthoquinone to dihydronaphthoquinone followed by methylation and difluoromethylation with DAST can afford difluoromethyl-substituted naphthalene derivatives with high yields (up to 92% for difluoromethylation steps).

Representative Synthetic Procedure Example

Based on the synthesis of difluoromethyl menadione analogues, a typical preparation method involves:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Reduction of 1,4-naphthoquinone to dihydronaphthoquinone | SnCl2 / HCl, room temperature | High (not specified) |

| 2 | Methylation of dihydronaphthoquinone | Dimethyl sulfate, mild base | Moderate to high |

| 3 | Formylation of dimethoxynaphthalene intermediate | Standard formylation (e.g., Vilsmeier-Haack) | 98 |

| 4 | Difluoromethylation using diethylaminosulfur trifluoride (DAST) | 2 equiv. DAST, controlled temperature | 92 |

| 5 | Oxidation to final difluoromethylated naphthoquinone derivative | Cerium ammonium nitrate (CAN) | 93 |

This sequence can be adapted to obtain 1-(difluoromethyl)-4-methylnaphthalene by appropriate choice of starting materials and protecting groups.

Analytical and Electrochemical Characterization

Electrochemical studies via cyclic voltammetry reveal that difluoromethyl substitution induces significant anodic shifts in reduction potentials compared to methyl analogues, indicating increased oxidant character and reactivity. For example, difluoromethyl menadione derivatives show a 200 mV anodic shift relative to methyl-substituted analogues, which correlates with their enhanced chemical reactivity and potential biological activity.

| Compound | E_pc1 (V) | E_pa1 (V) | ΔE_p (mV) | Notes |

|---|---|---|---|---|

| Methyl Menadione Analogue | -0.628 | -0.532 | 96 | 1e- quasi-reversible |

| Difluoromethyl Menadione Analogue | -0.414 | -0.244 | 170 | More oxidizing, no second redox wave |

Summary of Key Research Findings

- The difluoromethyl group can be introduced onto naphthalene derivatives via radical decarboxylation, cross-coupling, or nucleophilic difluoromethylation methods.

- Stepwise strategies involving halogenated intermediates and difluoromethyl reagents allow selective functionalization at the 1-position of naphthalene derivatives.

- Difluoromethylation significantly alters the electrochemical properties, enhancing the oxidative potential of the molecule, which may influence biological activity.

- Yields for difluoromethylation steps using reagents like DAST are generally high (above 90%), making these methods practical for synthetic applications.

This comprehensive analysis consolidates current synthetic methodologies for preparing 1-(difluoromethyl)-4-methylnaphthalene, highlighting the utility of radical decarboxylation and electrophilic difluoromethylation approaches supported by electrochemical data. These methods provide a robust platform for further functionalization and application in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-methylnaphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.

Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted naphthalenes with reduced fluorine content.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions can be facilitated by strong bases such as sodium amide (NaNH2).

Major Products Formed:

Oxidation: Difluoromethyl-substituted naphthoquinones.

Reduction: Difluoromethyl-substituted naphthalenes with reduced fluorine content.

Substitution: Various naphthalene derivatives with different substituents.

Scientific Research Applications

Synthetic Chemistry Applications

1-(Difluoromethyl)-4-methylnaphthalene is utilized as a key intermediate in the synthesis of more complex organic molecules. Its difluoromethyl group can be strategically incorporated into various chemical reactions, enhancing the reactivity and selectivity of the resulting compounds.

- Dearomative Functionalization : The compound can undergo palladium-catalyzed dearomative reactions. For instance, it has been used in tandem Heck/Suzuki coupling reactions to form spirocyclic compounds with high regio- and diastereoselectivity. This method allows for the efficient construction of three-dimensional molecular frameworks from planar naphthalenes, which are often found in natural products .

- Synthesis of Naphthoquinone Derivatives : 1-(Difluoromethyl)-4-methylnaphthalene serves as a precursor for synthesizing various naphthoquinone derivatives. These derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties. The difluoromethyl substitution enhances the biological activity of these derivatives by modifying their electronic structure .

Biological Applications

The biological implications of 1-(Difluoromethyl)-4-methylnaphthalene are significant due to its derivatives' potential therapeutic effects.

- Antimicrobial Activity : Studies have shown that naphthoquinone derivatives synthesized from this compound exhibit potent antimicrobial properties against various pathogens, including bacteria and fungi. The difluoromethyl group increases the efficacy of these compounds against biofilms formed by microorganisms .

- Antitumor Properties : Research indicates that certain naphthoquinone derivatives derived from 1-(Difluoromethyl)-4-methylnaphthalene demonstrate promising activity against cancer cell lines. They have been tested against colon adenocarcinoma and breast ductal carcinoma, showing moderate to excellent activity, suggesting their potential as novel anticancer agents .

Material Science Applications

In material science, 1-(Difluoromethyl)-4-methylnaphthalene is explored for its unique physical properties.

- Fluorinated Materials : The incorporation of difluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. Research into fluorinated polymers suggests that they may exhibit improved mechanical properties compared to their non-fluorinated counterparts .

- Functional Coatings : The compound's derivatives may also find applications in developing functional coatings with specific properties such as hydrophobicity or oleophobicity due to the presence of fluorine atoms .

Case Studies

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-4-methylnaphthalene exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Fluorine’s electron-withdrawing effect may reduce electron density in the aromatic ring, altering reactivity in metabolic pathways .

Toxicological Profiles

Acute and Chronic Toxicity

Table 2 summarizes toxicity data for naphthalene derivatives, with extrapolations for 1-(Difluoromethyl)-4-methylnaphthalene.

*Hypothetical based on fluorinated analogs.

Mechanistic Insights :

- Fluorine substitution at the 1-position likely stabilizes the compound against cytochrome P450-mediated oxidation, reducing the formation of reactive intermediates (e.g., epoxides) linked to naphthalene’s toxicity .

- The methyl group at the 4-position may undergo hydroxylation, but fluorine’s inductive effects could slow this process, altering excretion kinetics .

Environmental and Metabolic Stability

- Environmental Persistence : Fluorinated naphthalenes are predicted to exhibit greater environmental persistence due to stronger C–F bonds resisting degradation .

- Biomonitoring : Unlike naphthalene metabolites (e.g., 1-naphthol in urine), fluorinated derivatives may accumulate in lipid-rich tissues, complicating biomonitoring efforts .

Biological Activity

1-(Difluoromethyl)-4-methylnaphthalene (DFMN) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores the synthesis, biological activity, and research findings related to DFMN, drawing from diverse sources.

Chemical Structure and Synthesis

DFMN has a molecular formula of C12H10F2 and a molecular weight of 192.2 g/mol. It features a difluoromethyl group at the 1-position and a methyl group at the 4-position of a naphthalene ring. The synthesis of DFMN typically involves the introduction of the difluoromethyl group using reagents such as N,N-diethylaminosulfur trifluoride (DAST), which facilitates the formation of carbon-fluorine bonds.

Synthesis Overview

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Formylation of dimethoxynaphthalene | 98 |

| 2 | Treatment with DAST | 44 |

| 3 | Methylation with dimethyl sulfate | 50 |

The biological activity of DFMN is primarily attributed to its ability to interact with various cellular receptors and enzymes. The compound participates in electrophilic aromatic substitution, nucleophilic substitution, and radical reactions typical of aromatic compounds. Its difluoromethyl group is crucial for modulating biological responses through interactions with thiol-based antioxidant systems, which are vital in combating oxidative stress in cells .

Cellular Effects

Research indicates that DFMN may influence cellular metabolism and gene expression. For instance, it has been observed to alter the expression levels of genes involved in metabolic pathways, potentially leading to changes in cellular functions. The compound's effects can be dose-dependent; lower doses may enhance enzyme activity, while higher doses could induce cytotoxicity .

Case Studies and Research Findings

Several studies have evaluated the biological implications of DFMN:

- Antioxidant Activity : DFMN derivatives have shown promise in enhancing antioxidant defenses against oxidative stress in cellular models. This is particularly relevant in conditions where reactive oxygen species are elevated, such as during infections or inflammation .

- Pharmacological Applications : Investigations into the pharmacological potential of DFMN have highlighted its ability to modulate neurotransmitter activity, suggesting possible applications in treating neurological disorders .

- Toxicological Studies : Toxicity assessments indicate that while DFMN can exert beneficial effects at low concentrations, higher concentrations may lead to adverse effects such as cellular damage or disruption of metabolic processes. Long-term exposure studies are necessary to fully understand its safety profile .

Q & A

Q. How can in silico docking studies predict interactions between the compound and biological targets?

- Methodological Answer : Employ molecular docking software (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., cytochrome P450). Account for fluorine’s stereoelectronic effects on binding affinity. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.